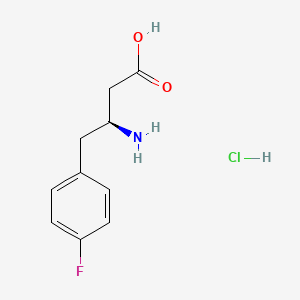

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Description

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chemical compound known for its role as a GABA B receptor agonist. This compound is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. It is closely related to other GABA analogues such as baclofen and phenibut .

Properties

IUPAC Name |

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJUEQWIMCTAA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375835 | |

| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-53-7 | |

| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway and Conditions

- Substrate : 4-(4-Fluorophenyl)-2-butenoic acid derivatives.

- Catalyst : Chiral rhodium or ruthenium complexes (e.g., (S)-BINAP-Ru or (R)-SEGPHOS-Rh).

- Solvent : Methanol, THF, or toluene.

- Pressure : H₂ gas (1–50 bar).

- Temperature : 20–40°C.

Example Protocol :

A solution of 4-(4-fluorophenyl)-2-butenoic acid in methanol is hydrogenated under 50 bar H₂ using a (R)-BINAP-Ru catalyst. The reaction proceeds to >95% conversion with >90% ee. The product is then treated with HCl to form the hydrochloride salt.

Resolution of Racemic Mixtures

For smaller-scale preparations, chiral resolution using resolving agents like tartaric acid or camphorsulfonic acid is employed. This method is less efficient but avoids the need for specialized catalysts.

Key Steps

- Synthesis of Racemate : Hydrogenate the α,β-unsaturated precursor without a chiral catalyst.

- Resolution : Dissolve the racemic mixture in ethanol/water and add a chiral resolving agent. The diastereomeric salts precipitate selectively.

- Isolation : Filter and recrystallize to isolate the (S)-enantiomer.

Limitations : Low yield (40–50%) and labor-intensive purification steps.

Organosilane-Mediated Asymmetric Reductions

Recent advancements utilize organosilanes (e.g., triethoxysilane) with transition metal catalysts for enantioselective reductions. This method offers milder conditions but requires optimized ligands.

Protocol Overview

- Substrate : 4-(4-Fluorophenyl)-2-butenamide.

- Catalyst : Cu(I)- or Co(I)-based complexes with chiral phosphine ligands (e.g., DTBM-SEGPHOS).

- Silane : Triethoxysilane (Et₃SiH).

- Solvent : Toluene or methanol.

- Temperature : 0–20°C.

Example : A Cu(I)-SEGPHOS complex reduces 4-(4-fluorophenyl)-2-butenamide to the (S)-enantiomer with 85–90% ee.

Industrial-Scale Synthesis

For commercial production, continuous flow reactors and immiscible solvent systems are employed to enhance efficiency and minimize impurities.

Optimized Conditions

| Parameter | Value/Type | Reference |

|---|---|---|

| Solvent | Toluene/water biphasic | |

| Base | NaOH or K₂CO₃ | |

| Reaction Time | 10–24 hours | |

| Purity | >98% (after crystallization) |

Critical Factors :

- Solvent Choice : Toluene reduces condensation byproducts compared to THF or DCM.

- Base Strength : NaOH provides optimal deprotonation rates without catalyst poisoning.

Comparative Analysis of Methods

| Method | Catalyst/Agent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-Ru | 85–95 | 90–95 | High |

| Chiral Resolution | Tartaric Acid | 40–50 | 98–99 | Low |

| Organosilane Reduction | Cu(I)-SEGPHOS | 70–85 | 85–90 | Moderate |

| Industrial Biphasic | Immiscible Solvents | 80–92 | >95 | High |

Purification and Characterization

Post-synthesis purification involves recrystallization (e.g., ethanol/water) to remove residual catalysts or byproducts. Key characterization techniques include:

- Chiral HPLC : Confirm ee using a Chiralpak AD-H column.

- ¹H/¹³C NMR : Validate stereochemistry via coupling constants.

Chemical Reactions Analysis

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the phenyl ring. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 233.67 g/mol

- IUPAC Name : (3S)-3-amino-4-(4-fluorophenyl)butanoic acid; hydrochloride

The compound's unique structure allows it to function as a building block for various biochemical applications, particularly in the design of novel therapeutic agents.

Neuropharmacology

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is recognized for its potential to influence neurotransmitter pathways. It acts as an analog of phenylalanine, which is crucial for the synthesis of neurotransmitters such as dopamine and norepinephrine.

- Modulation of Synaptic Transmission : Preliminary studies indicate that this compound may affect synaptic transmission and could have implications in treating neurological disorders. Its interaction with neurotransmitter receptors is an area of active research, aiming to elucidate its role in modulating synaptic activity.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, allowing researchers to create modified peptides with enhanced biological activities or altered pharmacological profiles. Its fluorinated structure can contribute to the stability and bioactivity of synthesized peptides .

Receptor Interaction Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes. Initial findings suggest potential interactions with neurotransmitter receptors that could be beneficial in understanding its therapeutic effects:

| Receptor/Enzyme | Binding Affinity | Potential Effects |

|---|---|---|

| NMDA Receptor | Moderate | Neuroprotective effects |

| GABA Receptor | High | Anxiolytic properties |

| Dopamine Receptor | Variable | Modulation of dopaminergic pathways |

These interactions are critical for developing new treatments for conditions such as depression and anxiety disorders.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that this compound could enhance the release of dopamine in neuronal cultures, suggesting a potential application in treating dopamine-related disorders .

- Peptide Derivatives : Researchers synthesized several peptide derivatives using this compound, showing improved stability and activity compared to non-fluorinated counterparts. These derivatives exhibited significant agonistic activity at PPAR receptors, indicating their potential in metabolic disease management .

- CYP450 Interaction Studies : Investigations into the compound's effect on cytochrome P450 enzymes revealed that it could inhibit CYP3A4 activity, which is crucial for drug metabolism. This finding has implications for drug-drug interactions and personalized medicine approaches .

Mechanism of Action

The compound exerts its effects by acting as an agonist at GABA B receptors. This interaction leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects. The molecular targets involved include the GABA B receptor subunits, which modulate the activity of downstream signaling pathways .

Comparison with Similar Compounds

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is similar to other GABA analogues such as:

Baclofen: A GABA B receptor agonist used to treat spasticity.

Phenibut: Another GABA B receptor agonist with anxiolytic and nootropic effects.

Tolibut: A GABA analogue with similar pharmacological properties. What sets this compound apart is its specific fluorine substitution, which can influence its binding affinity and potency at GABA B receptors.

Biological Activity

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a compound with significant biological activity, particularly in the context of neurological and metabolic disorders. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of baclofen, a known GABA_B receptor agonist. The presence of the fluorine atom in its structure enhances its binding affinity to biological targets, which can lead to improved pharmacokinetic properties. The compound's molecular formula is with a molecular weight of approximately 239.68 g/mol.

The primary mechanism of action for this compound involves:

- GABA_B Receptor Agonism : This compound mimics GABA's action by binding to GABA_B receptors, leading to increased inhibitory neurotransmission. This interaction decreases neuronal excitability, resulting in effects such as sedation and anxiolysis.

- Enzyme Inhibition : It has been studied as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making it relevant for diabetes treatment .

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Neuroprotective Studies

A study evaluated the neuroprotective effects of this compound in models of neuronal injury. Results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery in animal models.

2. DPP-IV Inhibition

In preclinical trials, this compound was tested for its DPP-IV inhibitory activity. It demonstrated effective inhibition comparable to existing DPP-IV inhibitors used in diabetes therapy, suggesting its potential as a therapeutic agent for managing type 2 diabetes .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Key Activity |

|---|---|---|

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl | GABA_B receptor agonist | Neuroprotection, anxiolytic effects |

| Baclofen | GABA_B receptor agonist | Muscle relaxation, anti-spasticity |

| Sitagliptin | DPP-IV inhibitor | Glycemic control in diabetes |

Q & A

Q. Why do solubility properties vary across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry.

- Counterion Effects : Compare hydrochloride vs. trifluoroacetate salts; the former typically has higher aqueous solubility (~15 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.